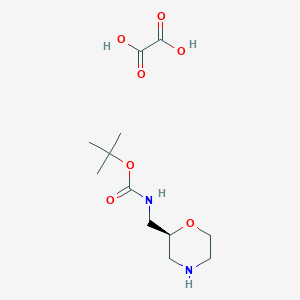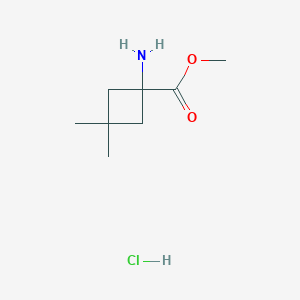
Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride, also known as ADMA, is a chemical compound that has gained significant attention due to its role in various physiological processes. ADMA is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated in various diseases such as hypertension, atherosclerosis, and chronic kidney disease.
Aplicaciones Científicas De Investigación
Regioselective Ring-Opening and Dimerisation
Methyl 3,3-dimethylcyclopropenecarboxylate undergoes dimerisation at low temperatures to give a bicyclobutane compound. This compound rearranges to form a triene. The presence of copper(I) iodide leads to the formation of a tricyclohexane compound (Baird, Hussain & Clegg, 1987).
Stereodivergent Syntheses
Efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid has been described. This synthesis produces enantiomeric β-amino acids, which have been self-condensed and coupled to provide bis(cyclobutane) β-dipeptides (Izquierdo et al., 2002).
Peptide Coupling Method
An efficient peptide coupling method for conjugated carboxylic acid with methyl ester amino acids hydrochloride has been developed, illustrating the synthesis of various substituted amino acid derivatives in high yields. This method utilizes the BOP reagent for the coupling process (Brunel, Salmi & Letourneux, 2005).
Improvement and Synthesis of Analogues
The synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride has been improved, showing an overall yield of 77.8% without undesirable byproducts. The purity of the title compound was over 98% by HPLC (Cheng Qing-fang, 2005).
Neuropharmacological Characterization
1-Aminocyclobutane-1-carboxylate (ACBC) has been studied for its neuropharmacological characteristics, particularly as an N-methyl-D-aspartate (NMDA)-associated glycine receptor antagonist. The study focused on its elimination rate and effect on cerebellar cGMP in mice and rats (Rao et al., 1990).
Fluorinated Analogues Synthesis
1-Amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, has been synthesized from acetone, representing a key transformation in the synthesis process (Mykhailiuk, Radchenko & Komarov, 2010).
Antibiotics and Antitumor Synthesis
The synthesis of compounds related to antibiotics and antitumor agents from cyclopentanone-3-carboxylic acid, leading to significant antitumor and antibacterial activities, has been explored (Umezawa & Kinoshita, 1957).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(2)4-8(9,5-7)6(10)11-3;/h4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJVKAWXJMXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride | |
CAS RN |
2172585-97-4 |
Source


|
| Record name | methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)

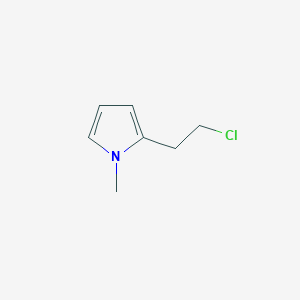
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)

![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
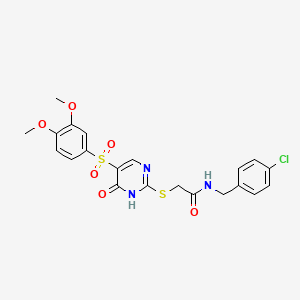
![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)
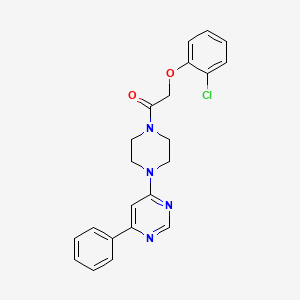
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)
